1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the fluorophenyl intermediate:
Methoxyethylation: The next step involves the attachment of a methoxyethyl group to the fluorophenyl intermediate using a suitable alkylating agent.
Cyclization: The formation of the tetrahydropyran ring is achieved through cyclization reactions, often involving acid or base catalysis.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial production methods may employ flow microreactor systems to enhance efficiency, versatility, and sustainability .
Chemical Reactions Analysis
1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea group into amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amines and carbonyl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the methoxyethyl chain and tetrahydropyran ring can influence the compound’s binding affinity and specificity. The urea linkage may form hydrogen bonds with amino acid residues, affecting the compound’s overall activity.
Comparison with Similar Compounds
1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can be compared with other similar compounds, such as:
1-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-(3-fluorophenyl)-2-ethoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: The ethoxyethyl group in place of the methoxyethyl group can influence the compound’s solubility and interaction with biological targets.
1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: The thiourea linkage can alter the compound’s chemical properties and reactivity compared to the urea linkage.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s overall behavior.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-20-14(11-3-2-4-12(16)9-11)10-17-15(19)18-13-5-7-21-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFVENFKIHZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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